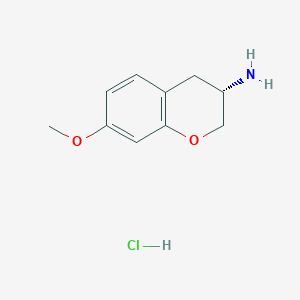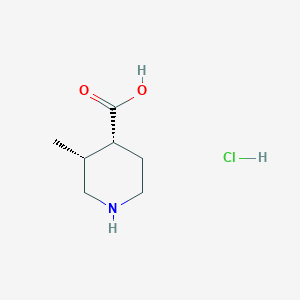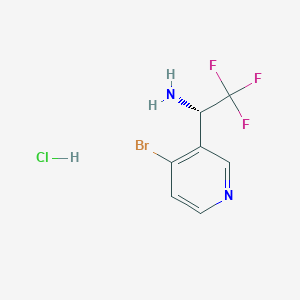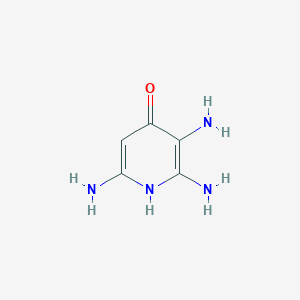
Methyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyrimidine ring, which is substituted with a chloro group, a methylsulfonyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Nucleophilic Substitution: The methylthio group is replaced by a methylsulfonyl group through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified to form the final product, Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Refluxing: The reaction mixture is refluxed at controlled temperatures to facilitate the nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit key pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Methyl 4-chloro-6-(methylthio)pyrimidine-5-carboxylate: A similar compound with a methylthio group instead of a methylsulfonyl group.
Uniqueness
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
methyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-5(8)9-3-10-6(4)15(2,12)13/h3H,1-2H3 |
InChI Key |
LTXGDQYZTUSONI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

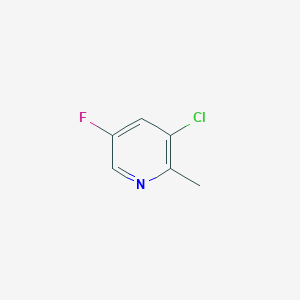
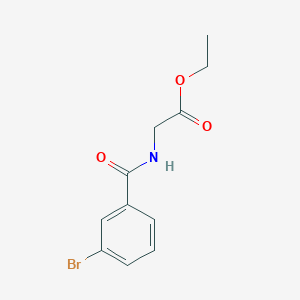
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
